molecular formula C13H16N6O2 B2849501 2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine CAS No. 2097859-00-0

2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine

Cat. No. B2849501
CAS RN: 2097859-00-0
M. Wt: 288.311
InChI Key: QIOHPHXYRLKJBG-UHFFFAOYSA-N
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Description

The compound “2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine” is a heterocyclic compound. It contains a triazole moiety, which is a nitrogenous heterocyclic moiety with a molecular formula of C2H3N3 . Triazole compounds are known to show versatile biological activities due to their ability to bind in the biological system with a variety of enzymes and receptors .


Synthesis Analysis

The synthesis of triazole compounds has attracted much attention due to their importance in medicinal chemistry . The synthesis methods of triazole compounds have seen excellent progress in recent years, especially with copper-catalyzed cross-couplings . These methods use various nitrogen sources and have been noted for their high regioselectivity, good functional group tolerance, and wide substrate scope .


Molecular Structure Analysis

Triazole compounds are planar and aromatic. They contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .


Chemical Reactions Analysis

Triazole compounds are known to exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities . This is largely due to their ability to form a variety of non-covalent bonds with enzymes and receptors .


Physical And Chemical Properties Analysis

Triazole compounds are highly soluble in water . The parent 1H-1,2,3-triazole is a colorless liquid with a density of 1.192, a melting point of 23-25°C, and a boiling point of 203°C .

Scientific Research Applications

Synthesis and Structural Characterization

  • Novel derivatives of pyrimidine, including compounds structurally related to "2-methyl-4-{[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine", have been synthesized and characterized using X-ray single crystal diffraction and spectroscopic techniques. These studies provide insights into their molecular structure and potential interactions (Lahmidi et al., 2019) Consensus Paper Details.

Biological Activities and Applications

  • Pyrimidine and triazole derivatives have shown promising antibacterial activity against common microbial strains, highlighting their potential as antimicrobial agents. The study by Lahmidi et al. (2019) reported specific compounds exhibiting activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, suggesting their relevance in developing new antibiotics Consensus Paper Details.

Advanced Materials and Chemical Properties

  • Research on pyrimidine-based ligands, including those structurally related to the specified compound, has explored their incorporation into metal complexes and their impact on properties like spin crossover in isomeric iron(II) complexes. These studies are pivotal for designing new materials with tailored magnetic properties (Rodríguez-Jiménez et al., 2018) Consensus Paper Details.

Potential in Agriculture and Horticulture

  • Compounds from the pyrimidine and triazole families, similar to the mentioned compound, have been studied for their growth-regulating properties in plants. They offer insights into their mechanism of action and potential applications in controlling plant growth, which could benefit agriculture and horticulture practices (Grossmann, 1990) Consensus Paper Details.

Future Directions

Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The unique structure of triazoles and their broad-spectrum biological activities make them a promising area for future research .

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(1-methyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O2/c1-9-14-5-3-12(15-9)21-10-4-6-19(7-10)13(20)11-8-18(2)17-16-11/h3,5,8,10H,4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOHPHXYRLKJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CN(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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